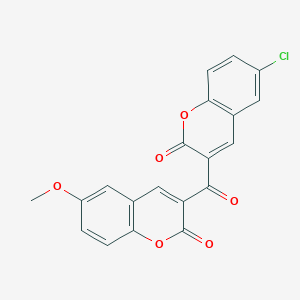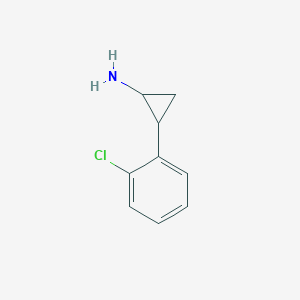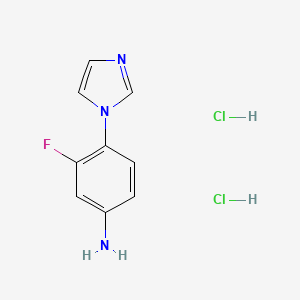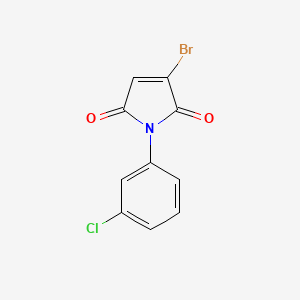
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one is a complex organic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one typically involves multiple steps, starting from readily available starting materials
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a coumarin derivative. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Introduction of Substituents: The chloro and methoxy groups are introduced through substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can be performed using methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automation of reaction steps, and purification processes to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to altered metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.
DNA Interaction: It can interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-oxochromene-3-carbonyl chloride
- 6-Methoxychromen-2-one
- 3-(6-Chloro-2-oxochromene-3-carbonyl)-chromen-2-one
Uniqueness
3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one is unique due to the presence of both chloro and methoxy substituents on the chromene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H11ClO6 |
|---|---|
Molecular Weight |
382.7 g/mol |
IUPAC Name |
3-(6-chloro-2-oxochromene-3-carbonyl)-6-methoxychromen-2-one |
InChI |
InChI=1S/C20H11ClO6/c1-25-13-3-5-17-11(7-13)9-15(20(24)27-17)18(22)14-8-10-6-12(21)2-4-16(10)26-19(14)23/h2-9H,1H3 |
InChI Key |
KDECLNUWXHXRRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12221984.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12222000.png)
![4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B12222002.png)
![2-Methyl-5-[(3-methyl-1,2-oxazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12222007.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B12222009.png)
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-4-carboxamide](/img/structure/B12222012.png)

![5-tert-butyl-N-cyclohexyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12222031.png)


![Methyl [(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B12222039.png)



